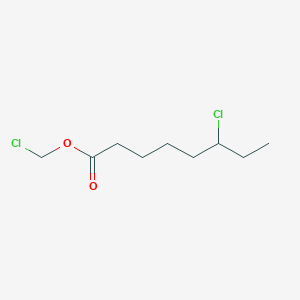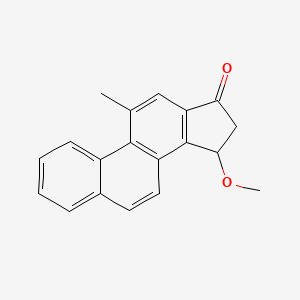
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one is a polycyclic aromatic ketone. It is known for its complex structure and has been studied for its potential carcinogenic properties .
Analyse Des Réactions Chimiques
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy and methyl groups.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one has been extensively studied for its carcinogenic properties. It forms DNA adducts, which are alterations in DNA that can lead to mutations and cancer. Research has shown that this compound can induce tumors in various tissues, including the liver, lung, and skin . It is used in studies to understand the mechanisms of carcinogenesis and the formation and repair of DNA adducts .
Mécanisme D'action
The carcinogenic effects of 15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair, leading to mutations and potentially cancer. The compound’s molecular targets include DNA, and the pathways involved are those related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
Similar compounds to 15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one include other polycyclic aromatic ketones and hydrocarbons. These compounds also have carcinogenic properties and can form DNA adducts. the specific structure of this compound, with its methoxy and methyl groups, may influence its reactivity and the types of DNA adducts it forms, making it unique among its peers .
Propriétés
Numéro CAS |
83053-62-7 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
15-methoxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H16O2/c1-11-9-15-16(20)10-17(21-2)19(15)14-8-7-12-5-3-4-6-13(12)18(11)14/h3-9,17H,10H2,1-2H3 |
Clé InChI |
HCIMZCRMCWYEKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(CC2=O)OC)C3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


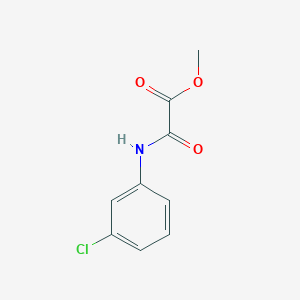

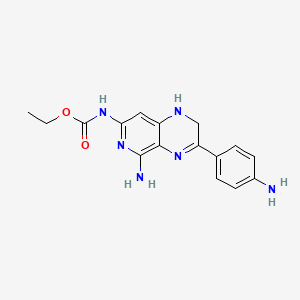
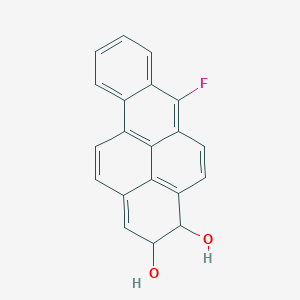
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)

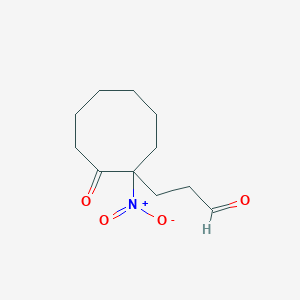

![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)

